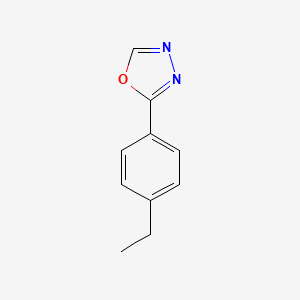

2-(4-Ethylphenyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

The compound “2-(4-Ethylphenyl)-1,3,4-oxadiazole” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The “4-Ethylphenyl” part suggests a benzene ring substituted with an ethyl group at the 4th position. The “1,3,4-oxadiazole” part indicates a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom .

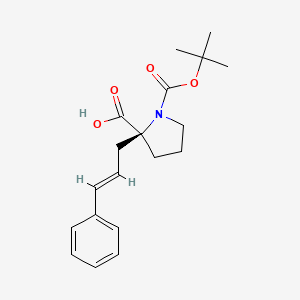

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring (from the 4-ethylphenyl part) attached to a five-membered 1,3,4-oxadiazole ring. The exact structure would depend on the positions of the substituents on these rings .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. The compound could potentially undergo reactions typical of aromatic compounds (like electrophilic aromatic substitution) and heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

1,3,4-Oxadiazoles, including derivatives like 2-(4-Ethylphenyl)-1,3,4-oxadiazole, are known for their significant biological effects, such as antimicrobial and antifungal activities. Research indicates that these compounds exhibit remarkable antibacterial activities against bacteria like Staphylococcus aureus and Escherichia coli, as well as antifungal properties, particularly against various Candida species (Jafari et al., 2017), (Khalid et al., 2016), (Gul et al., 2017), (Wani et al., 2015).

Corrosion Inhibition

Some 1,3,4-oxadiazole derivatives are used as corrosion inhibitors, particularly for metals like brass and steel. Their efficacy in this context is notable, with some compounds achieving high levels of corrosion inhibition in various environments (Rochdi et al., 2014), (Bouklah et al., 2006), (Ammal et al., 2018).

Chemosensor Applications

1,3,4-Oxadiazole-based compounds have been developed as chemosensors, with some derivatives showing specific and selective responses to certain ions in aqueous solutions. These responses can be used for detecting and quantifying specific ions in various applications (Zhou et al., 2012), (Tong et al., 2003).

Cancer Research and Anti-inflammatory Properties

Derivatives of 1,3,4-oxadiazole have been studied for their potential in cancer treatment and anti-inflammatory effects. Some compounds have shown cytotoxicity against various cancer cell lines and have been evaluated for their anti-inflammatory properties (Adimule et al., 2014), (Husain et al., 2009).

OLED Materials

1,3,4-Oxadiazole derivatives are used as electron transport materials in organic light-emitting diodes (OLEDs). Their structural properties significantly enhance the performance of OLEDs (Emmerling et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on “2-(4-Ethylphenyl)-1,3,4-oxadiazole” would depend on its potential applications. For example, if it were found to have useful biological activity, future research could focus on developing it into a drug. Alternatively, if it were found to have interesting chemical properties, future research could focus on exploring these properties further .

Propriétés

IUPAC Name |

2-(4-ethylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-8-3-5-9(6-4-8)10-12-11-7-13-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFZBEMPECJBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

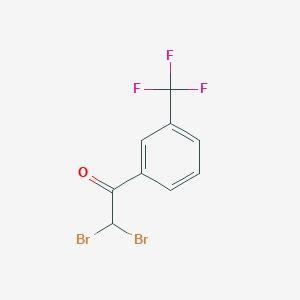

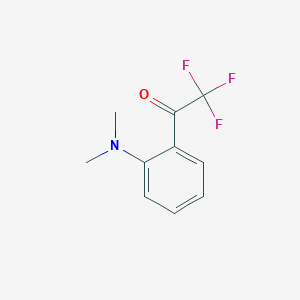

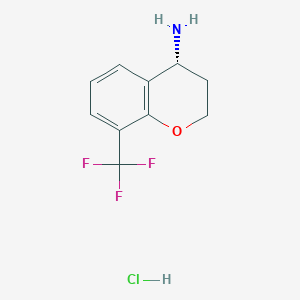

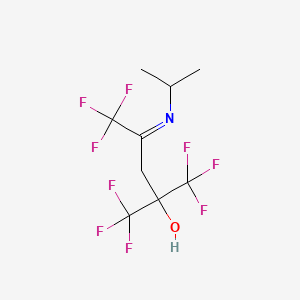

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336613.png)

![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)